3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
Overview
Description
3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to form substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones, which are then treated with ammonia solution to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and gene expression, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-(trifluoromethyl)pyridine
- 3-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone stands out due to its unique quinazolinone structure combined with the trifluoromethyl group. This combination imparts enhanced chemical stability and biological activity, making it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)10-5-3-4-9(8-10)13-19-12-7-2-1-6-11(12)14(21)20(13)22/h1-8,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVXONGBHEQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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